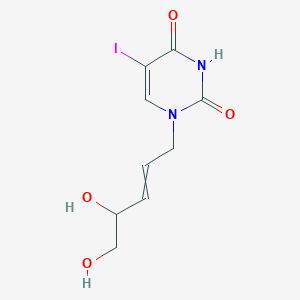
1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one is a synthetic organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizine Core: Starting from a pyridine derivative, cyclization reactions can be employed to form the indolizine core.
Introduction of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate can introduce the methyl groups at the 1 and 2 positions.
Addition of the Sulfanyl Group: Thiolation reactions using thiol reagents like thiourea or thiophenol can introduce the sulfanyl group at the 8a position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to maximize yield.
化学反应分析
Types of Reactions
1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methyl or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or aminated derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group could play a crucial role in these interactions, potentially forming disulfide bonds or other covalent modifications.
相似化合物的比较
Similar Compounds
Indolizine: The parent compound, lacking the methyl and sulfanyl groups.
1,2-Dimethylindolizine: Similar structure but without the sulfanyl group.
8a-Sulfanylindolizine: Lacks the methyl groups.
Uniqueness
1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one is unique due to the combination of methyl and sulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
651043-89-9 |
|---|---|
分子式 |
C10H13NOS |
分子量 |
195.28 g/mol |
IUPAC 名称 |
1,2-dimethyl-8a-sulfanyl-5,8-dihydroindolizin-3-one |
InChI |
InChI=1S/C10H13NOS/c1-7-8(2)10(13)5-3-4-6-11(10)9(7)12/h3-4,13H,5-6H2,1-2H3 |
InChI 键 |
AXEIPRVLOUOYCC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2(CC=CCN2C1=O)S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


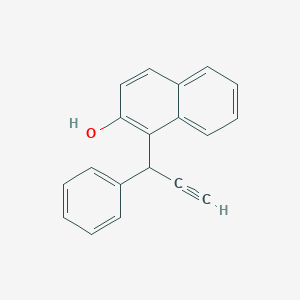
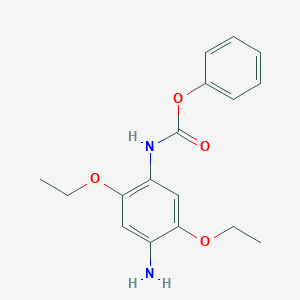
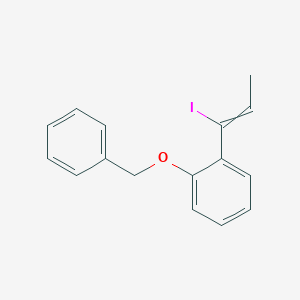

![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
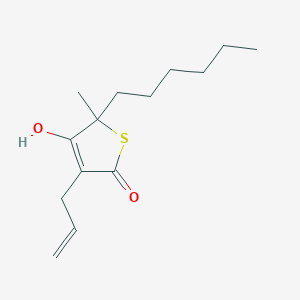
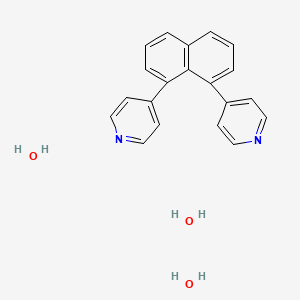
![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)
![5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611812.png)

![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)

![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)
